molecular formula C15H10O B372975 Diphenylcyclopropenone CAS No. 886-38-4

Diphenylcyclopropenone

Numéro de catalogue: B372975
Numéro CAS: 886-38-4
Poids moléculaire: 206.24 g/mol
Clé InChI: HCIBTBXNLVOFER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Diphenylcyclopropenone (DPCP) primarily targets the autoreactive cells that cause hair loss . These cells are part of the immune system and mistakenly attack the body’s own hair follicles, leading to conditions like alopecia areata .

Mode of Action

DPCP acts as a local stimulator that triggers an immune response against these autoreactive cells . The compound is thought to oppose the action of these cells, thereby preventing hair loss . One hypothesis suggests that in response to DPCP treatment, the body attempts to downregulate inflammation through various pathways, resulting in a downregulation of the autoimmune response at the hair follicle . This action helps to protect the hair follicles from the autoinflammatory reaction that would otherwise cause their destruction .

Biochemical Pathways

It is known that the compound’s action involves a variety of pathways related to inflammation and immune response . By triggering an immune response, DPCP may influence pathways that regulate inflammation and autoimmune responses, helping to protect hair follicles from damage .

Pharmacokinetics

It is known that dpcp is a topically administered drug , suggesting that its bioavailability may be influenced by factors such as the concentration of the drug, the condition of the skin, and the formulation of the topical solution .

Result of Action

The primary result of DPCP’s action is the prevention of hair loss in conditions like alopecia areata . Studies have shown significant hair regrowth in patients treated with DPCP . For example, one study of 41 alopecia areata patients showed significant hair regrowth in 40% of patients at 6 months, with the results being sustained in two-thirds of these patients after a 12-month follow-up period .

Action Environment

The efficacy and stability of DPCP can be influenced by various environmental factors. For instance, the stability of DPCP solutions can be affected by the temperature at which they are stored . Solutions of DPCP in various solvents showed good stability when stored at about 4°C without light, but decomposed at different rates when kept at room temperature . Therefore, the storage conditions can significantly impact the effectiveness of DPCP treatment .

Analyse Biochimique

Biochemical Properties

Diphenylcyclopropenone plays a significant role in biochemical reactions due to its ability to act as a hapten. It interacts with various enzymes, proteins, and other biomolecules, primarily through covalent binding. The strong polarization of the carbonyl group in this compound leads to a partial positive charge on the cyclopropene ring and a partial negative charge on the oxygen atom, facilitating interactions with nucleophilic sites on proteins and enzymes . This interaction can lead to the formation of stable adducts, which are recognized by the immune system, triggering an immune response.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In keratinocytes and dermal fibroblasts, it induces the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha, which are crucial for initiating an immune response . Additionally, this compound affects cell signaling pathways by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s ability to modulate immune responses and promote hair regrowth in alopecia areata patients.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a sensitizing agent, leading to the activation of the immune system. Upon topical application, this compound binds to skin proteins, forming hapten-protein complexes that are recognized by antigen-presenting cells . These cells process and present the complexes to T cells, leading to their activation and proliferation. The activated T cells then release cytokines that mediate an inflammatory response, which can redirect the immune system’s attack away from hair follicles in alopecia areata patients . Additionally, this compound can inhibit the function of autoreactive T cells, further contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is sensitive to light and should be stored in dark conditions to prevent degradation . Over time, the immune response induced by this compound can lead to desensitization, requiring adjustments in dosage or application frequency. Long-term studies have shown that sustained use of this compound can result in persistent immune modulation, with effects lasting several months after treatment cessation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces a mild immune response, characterized by localized inflammation and cytokine production . As the dosage increases, the immune response becomes more pronounced, with higher levels of cytokines and greater inflammation. At very high doses, this compound can cause severe adverse effects, including blistering, ulceration, and systemic toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes phase I metabolism, where it is oxidized by cytochrome P450 enzymes to form reactive intermediates . These intermediates can further react with glutathione or other nucleophiles, leading to detoxification and excretion. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . This compound also binds to serum proteins, affecting its distribution and bioavailability. In tissues, the compound tends to accumulate in areas with high lipid content, such as the skin and adipose tissue .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound primarily localizes to the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, this compound can be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . The presence of targeting signals or post-translational modifications can further direct this compound to specific subcellular compartments, affecting its activity and function.

Analyse Des Réactions Chimiques

Types de réactions : Le diphencyprone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du diphencyprone, qui peuvent avoir différentes propriétés thérapeutiques .

4. Applications de la recherche scientifique

Le diphencyprone a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le diphencyprone exerce ses effets en induisant une réponse immunitaire qui s'oppose à l'action des cellules autoréactives provoquant la perte de cheveux. Le composé déclenche une réaction inflammatoire, qui est censée détourner le système immunitaire de l'attaque des follicules pileux, permettant ainsi la repousse des cheveux . Des études utilisant le profilage des microarrays et des miRNA ont fourni des informations sur les cibles moléculaires et les voies impliquées dans ce processus .

Composés similaires :

Comparaison : Le diphencyprone est unique en son genre par sa capacité à induire une réponse immunitaire forte et soutenue, ce qui le rend particulièrement efficace pour traiter des affections comme l'alopécie areata et les verrues récalcitrantes . Contrairement au dinitrochlorobenzène, le diphencyprone a passé les tests de génotoxicité précliniques, ce qui en fait une option plus sûre pour une utilisation à long terme .

Activité Biologique

Diphenylcyclopropenone (DPCP) is a synthetic compound primarily recognized for its immunotherapeutic properties, particularly in the treatment of alopecia areata (AA). This article delves into the biological activity of DPCP, focusing on its efficacy, safety, mechanisms of action, and clinical applications.

Overview of this compound

DPCP is a contact sensitizer that induces an immune response when applied topically. Its primary use is in the treatment of alopecia areata, an autoimmune condition characterized by hair loss. The compound works by stimulating local immune responses, which may lead to hair regrowth in affected areas.

DPCP functions as a hapten that modifies proteins in the skin, leading to an immune-mediated response. This process involves:

  • Activation of T-Cells : DPCP promotes the activation and proliferation of T-cells in the skin, which are crucial for mediating immune responses.
  • Cytokine Release : The application of DPCP results in the release of pro-inflammatory cytokines that contribute to hair follicle regeneration.
  • Induction of Contact Dermatitis : The inflammatory response often manifests as localized dermatitis, which is a desired effect as it indicates sensitization and immune activation.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of DPCP in treating alopecia areata. A systematic review and meta-analysis encompassing 40 studies with over 3,000 patients reported:

  • Overall Hair Regrowth Rate : 69%
  • Complete Hair Regrowth Rate : 23%
  • Efficacy Based on Alopecia Type :
    • Alopecia totalis/universalis: 42% regrowth
    • Other types: 75% regrowth .

Case Studies

  • Retrospective Study on Treatment Duration :
    A study involving 50 patients indicated that after a median treatment duration of three years:
    • 71% of patients with alopecia totalis achieved over 50% hair regrowth.
    • Factors such as pre-treatment hair loss extent and thyroid disease history significantly influenced outcomes .
  • Comparative Study on Application Protocols :
    A comparative analysis showed that patients receiving weekly applications had higher efficacy rates compared to those treated every three weeks. The new treatment protocol shortened the time to significant hair regrowth .

Safety Profile

While DPCP is generally well-tolerated, some adverse effects have been documented:

  • Common Side Effects :
    • Localized dermatitis (36%)
    • Severe contact dermatitis (31%)
    • Lymphadenopathy (22%)
    • Pigmentation changes (hyperpigmentation: 22%, hypopigmentation: 7%) .
  • Serious Adverse Events : Rare cases include generalized allergic reactions and outbreaks of vitiligo .

Efficacy Variability

Research indicates variability in treatment outcomes based on patient demographics and disease characteristics. Key findings include:

  • Older age at onset correlates with better treatment outcomes .
  • Patients with extensive body hair involvement tend to have poorer responses to therapy .

Long-term Outcomes

The recurrence rate post-treatment is approximately 37%, highlighting the need for ongoing management strategies . Continued monitoring and potential retreatment may be necessary for sustained results.

Propriétés

IUPAC Name

2,3-diphenylcycloprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIBTBXNLVOFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046545
Record name Diphenylcyclopropenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-38-4
Record name Diphenylcyclopropenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphencyprone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphencyprone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diphenylcyclopropenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenylcyclopropenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diphenylcycloprop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENCYPRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G14NW5EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diphenylcyclopropenone
Reactant of Route 2
Diphenylcyclopropenone
Reactant of Route 3
Diphenylcyclopropenone
Reactant of Route 4
Reactant of Route 4
Diphenylcyclopropenone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diphenylcyclopropenone
Reactant of Route 6
Diphenylcyclopropenone
Customer
Q & A

Q1: How does diphencyprone exert its therapeutic effect?

A1: Diphencyprone functions by inducing a delayed-type hypersensitivity reaction, a cell-mediated immune response. It acts as a hapten, binding to skin proteins and creating a complex recognized as foreign by the immune system. This triggers a cascade of immune reactions involving T lymphocytes, leading to an inflammatory response at the site of application [, , ].

Q2: What is the role of T lymphocytes in diphencyprone immunotherapy?

A2: Diphencyprone, upon binding to skin proteins, is presented to T lymphocytes, specifically CD8+ T cells. These activated T cells then target and destroy cells displaying the diphencyprone-protein complex [, ]. This targeted immune response is thought to be responsible for the clearance of warts and potentially the disruption of aberrant immune activity in alopecia areata.

Q3: Is there evidence of diphencyprone inducing long-term immunity?

A3: A study comparing diphencyprone with cryotherapy in treating viral warts observed a sustained clearance rate of 93.3% in the diphencyprone group after 12 months []. This suggests that topical diphencyprone might induce long-term immunity against human papillomavirus (HPV), potentially through the establishment of immunological memory.

Q4: How does the immune response differ in patients with varying alopecia areata severity?

A4: Research indicates that successful treatment with diphencyprone in alopecia areata is associated with a decrease in Th1, Th17, and Th9 cytokines and an increase in Th2 cytokines (IL-4) []. This shift in cytokine profile suggests a modulation of the immune response towards a less inflammatory state, potentially contributing to hair regrowth.

Q5: Can diphencyprone treatment alter anti-hair follicle antibody levels in alopecia areata?

A5: Studies show that patients with complete and sustained hair regrowth after diphencyprone treatment experience a significant reduction in anti-hair follicle IgG antibody titers and reactivity []. This suggests that the down-regulation of antibody response is likely a consequence, rather than a cause, of hair regrowth induced by diphencyprone immunotherapy.

Q6: What is the role of Bcl-2 protein in alopecia areata, and how does diphencyprone affect it?

A6: Bcl-2 protein is known to inhibit apoptosis. Research has shown that diphencyprone treatment in alopecia areata patients leads to a significant increase in Bcl-2 protein expression in hair follicle epithelial cells of those who respond well to treatment []. This suggests that diphencyprone might promote hair regrowth by inhibiting apoptosis in hair follicles.

Q7: What is the molecular formula and weight of diphencyprone?

A7: The molecular formula of diphencyprone is C15H10O, and its molecular weight is 206.24 g/mol.

Q8: Is there any spectroscopic data available for diphencyprone?

A8: While specific spectroscopic data wasn't detailed within the provided research papers, standard characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to obtain structural information about diphencyprone.

Q9: What are the primary clinical applications of diphencyprone?

A9: Diphencyprone is mainly used in the topical treatment of:

  • Alopecia areata: It is considered a first-line treatment for severe, extensive forms of alopecia areata, including alopecia totalis and alopecia universalis [, , , , ].
  • Recalcitrant warts: Diphencyprone is used for warts resistant to conventional therapies, particularly in palmoplantar and periungual locations [, , , , ].
  • Cutaneous metastases of melanoma: Emerging evidence suggests potential efficacy in treating cutaneous melanoma metastases, particularly in cases of in-transit or extensive disease [, , ].

Q10: How effective is diphencyprone in treating alopecia areata?

A10: Clinical studies report varying success rates for diphencyprone in alopecia areata, ranging from 4% to 85% [, , , , ]. The variability in response rates can be attributed to factors like disease severity, duration, patient characteristics, and treatment protocols.

Q11: Are there any patient factors that can predict response to diphencyprone in alopecia areata?

A11: Research suggests that younger age at disease onset and a smaller baseline extent of alopecia areata are associated with better responses to diphencyprone treatment [, , ]. Conversely, longer disease duration, nail involvement, and high SALT scores often indicate a poorer prognosis [].

Q12: Is diphencyprone effective in treating warts resistant to conventional therapies?

A12: Studies show that diphencyprone can be effective in treating recalcitrant warts, with success rates ranging from 60% to 88% [, , , ]. This highlights its potential as a valuable alternative for patients who haven't responded to conventional therapies like cryotherapy.

Q13: What are the common side effects associated with diphencyprone treatment?

A13: The most common side effects of diphencyprone are localized reactions at the application site, including:

  • Contact dermatitis: Itching, redness, and blistering can occur [, , ].
  • Hyperpigmentation or hypopigmentation: Temporary changes in skin color at the treatment site can be observed [, , , ].

Q14: Are there any serious side effects associated with diphencyprone?

A14: While less common, diphencyprone can cause more serious side effects, such as:

  • Vitiligo: Depigmentation of the skin can occur at the application site or in distant areas [, , , , ].
  • Urticaria: Widespread hives can develop, sometimes persisting for weeks or months even after treatment discontinuation [, , , ].

Q15: How is the safety of diphencyprone monitored during treatment?

A15: Patients undergoing diphencyprone treatment require close monitoring by a healthcare professional. The concentration of diphencyprone is typically titrated based on the patient's response and the severity of side effects [].

Q16: What are the future directions for research on diphencyprone?

A16: Future research on diphencyprone should focus on:

    Q17: Are there any alternative contact sensitizers being explored?

    A17: Squaric acid dibutyl ester (SADBE) is another contact sensitizer used in treating alopecia areata []. Research comparing the efficacy and safety profiles of diphencyprone and SADBE is ongoing.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.